LogP Differentiation: 2,5- vs 3,5-Dibromo-L-tyrosine
The 2,5-dibromo substitution pattern confers a quantifiably higher predicted lipophilicity compared to the 3,5-dibromo isomer. ACD/Labs Percepta calculations for 2,5-dibromo-L-tyrosine yield a LogP of 2.54 [1]. In contrast, the 3,5-dibromo isomer has a reported LogP of 1.08 . This ~1.5 log unit difference indicates a significant shift in hydrophobicity, which directly impacts chromatographic retention, membrane permeability, and formulation behavior.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.54 |
| Comparator Or Baseline | 3,5-Dibromo-L-tyrosine: LogP = 1.08 |
| Quantified Difference | ΔLogP ≈ 1.46 (Target is ~29x more lipophilic) |
| Conditions | Calculated using ACD/Labs Percepta Platform (PhysChem Module) |
Why This Matters
A 1.5-unit difference in LogP translates to a nearly 30-fold difference in partition coefficient, critically affecting chromatographic method development and the compound's suitability for lipophilic environments in biological assays.
- [1] ChemSpider. 2,5-Dibromotyrosine. Predicted data from ACD/Labs Percepta Platform - PhysChem Module. CSID: 64881774. View Source
